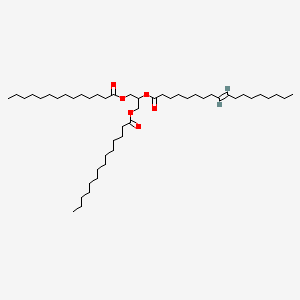

1,3-Dimyristoyl-2-oleoylglycerol

Description

Properties

IUPAC Name |

1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMOOAFQVREVIF-VHXPQNKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H92O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301781 | |

| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(14:0/18:1(9Z)/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66908-04-1 | |

| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66908-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dimyristoyl-2-oleoylglycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a triacylglycerol of significant interest in various research and development fields. This document details its fundamental chemical characteristics, outlines relevant experimental protocols for its analysis, and illustrates its metabolic context through signaling pathway diagrams.

Core Chemical Properties

This compound is a specific triacylglycerol molecule where the glycerol (B35011) backbone is esterified with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.[1][2] This defined structure imparts distinct physicochemical properties that are crucial for its applications in fields such as lipid biochemistry and as a component in drug delivery systems.[1] It has been identified as a component of date seed oil.[1][2]

Quantitative Chemical Data

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄₉H₉₂O₆ | [1][2][3] |

| Molecular Weight | 777.251 g/mol | [3] |

| CAS Number | 66908-04-1 | [1][2] |

| Physical Form | Solid | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Boiling Point | 746.3 ± 30.0 °C at 760 mmHg | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |

| Stability | Stable for at least 4 years when stored at -20°C. | [1] |

| Purity | Commercially available at ≥98% purity. | [1] |

Synonyms: 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)[1]

Experimental Protocols

The characterization of this compound relies on a variety of analytical techniques to determine its purity, structure, and quantity in a sample. Below are detailed methodologies for key experiments.

Purity and Composition Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for separating and quantifying triacylglycerol molecular species.[4]

Objective: To determine the purity of a this compound sample and to quantify it within a lipid mixture.

Methodology:

-

Sample Preparation: Dissolve a known weight of the lipid sample in a suitable organic solvent, such as chloroform or a hexane/isopropanol mixture.

-

Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column and an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) for detection.[5]

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation of different triacylglycerol species. A common gradient involves acetonitrile (B52724) and a chlorinated solvent or acetone.[4][6]

-

Isocratic Elution Example: For the separation of diacylglycerol isomers, an isocratic elution with 100% acetonitrile can be used with UV detection at 205 nm.[7]

-

Analysis: The retention time of the peak corresponding to this compound is compared to that of a pure standard for identification. The peak area is used for quantification against a calibration curve generated from standards of known concentrations.

Regiospecific Analysis by Enzymatic Hydrolysis

To confirm the positional distribution of fatty acids on the glycerol backbone, enzymatic hydrolysis using pancreatic lipase (B570770) is performed.[8]

Objective: To verify that myristic acid is at the sn-1 and sn-3 positions and oleic acid is at the sn-2 position.

Methodology:

-

Reaction Setup: Incubate the this compound sample with pancreatic lipase in a buffered solution. Pancreatic lipase specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions.[8]

-

Product Isolation: The reaction results in the formation of 2-oleoyl-sn-glycerol (a 2-monoacylglycerol) and free myristic acid. The reaction is stopped, and the lipid products are extracted. The 2-monoacylglycerol is then isolated from the mixture using thin-layer chromatography (TLC).[8]

-

Fatty Acid Analysis: The isolated 2-monoacylglycerol is then subjected to transesterification to form fatty acid methyl esters (FAMEs). The resulting FAMEs are analyzed by gas chromatography (GC) to confirm the presence of oleic acid.

Lipid Extraction from Biological Tissues (Folch Method)

For the analysis of this compound from a biological matrix, a lipid extraction is the initial step.[9]

Objective: To isolate total lipids, including triacylglycerols, from a tissue sample.

Methodology:

-

Homogenization: Homogenize the tissue sample in a 2:1 chloroform:methanol mixture.[9]

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The mixture will separate into an upper aqueous phase (containing non-lipid components) and a lower organic phase (containing the lipids in chloroform).[9]

-

Lipid Collection: Carefully remove the upper aqueous phase. The lower chloroform phase, which contains the extracted lipids, is collected.

-

Solvent Evaporation: A portion of the chloroform phase is transferred to a new tube and the solvent is evaporated under a stream of nitrogen.[9]

-

Reconstitution: The dried lipid extract is then reconstituted in a suitable solvent for subsequent analysis by methods such as HPLC or GC.[9]

Signaling Pathways and Metabolic Context

This compound, as a triacylglycerol, is involved in the broader pathways of lipid metabolism. The storage and mobilization of triacylglycerols are tightly regulated by hormonal signals, primarily insulin (B600854) and glucagon.[10][11]

Triglyceride Metabolism Regulation

The following diagram illustrates the hormonal regulation of triglyceride synthesis and breakdown.

Caption: Hormonal control of triglyceride synthesis and breakdown.

Experimental Workflow for Triglyceride Analysis

The logical flow for analyzing this compound from a biological sample is depicted in the diagram below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,3-Dimyristoyl-2-Oleoyl Glycerol - Immunomart [immunomart.com]

- 3. 1,3-Dimyristoyl-2-Oleoyl Glycerol Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [chemsrc.com]

- 4. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. mmpc.org [mmpc.org]

- 10. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 11. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

An In-Depth Technical Guide to the Structure of TG(14:0/18:1/14:0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of the triglyceride (TG) designated as TG(14:0/18:1/14:0). This mixed-acid triglyceride, composed of a glycerol (B35011) backbone esterified with two myristic acid molecules and one oleic acid molecule, is a subject of interest in lipidomics, food science, and metabolic research. This document details its structural characteristics, physicochemical properties, and established analytical methodologies for its identification and quantification. Furthermore, it explores its natural occurrence, metabolic fate, and potential biological significance, providing a foundational resource for researchers and professionals in the life sciences.

Chemical Structure and Nomenclature

TG(14:0/18:1/14:0) is a triacylglycerol, a class of lipids that are esters derived from glycerol and three fatty acids.[1] The notation "14:0" represents myristic acid, a saturated fatty acid with 14 carbon atoms and no double bonds, while "18:1" signifies oleic acid, a monounsaturated fatty acid with 18 carbon atoms and one double bond. The order of the fatty acids in the notation indicates their position on the glycerol backbone, specifically at the sn-1, sn-2, and sn-3 positions. Therefore, TG(14:0/18:1/14:0) denotes that myristic acid is esterified at the sn-1 and sn-3 positions, and oleic acid is at the sn-2 position.

The systematic name for this molecule is 1,3-dimyristoyl-2-oleoyl-glycerol.[2] Other common synonyms include 1,3-Myristin-2-Olein.[2]

Table 1: Key Identifiers and Properties of TG(14:0/18:1/14:0)

| Property | Value | Reference(s) |

| Systematic Name | 1,3-dimyristoyl-2-oleoyl-glycerol | [2] |

| Common Synonyms | 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0) | [2] |

| Molecular Formula | C₄₉H₉₂O₆ | [2] |

| Molecular Weight | 777.25 g/mol | [2] |

| Side Chain Carbon Sum | 46:1 | [2] |

| Physical State | Solid | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [2] |

Physicochemical Properties

The physical and chemical properties of TG(14:0/18:1/14:0) are determined by its constituent fatty acids. The presence of two saturated myristic acid chains contributes to a relatively higher melting point compared to triglycerides with a higher degree of unsaturation, resulting in its solid state at room temperature.[2] The single double bond in the oleic acid at the sn-2 position introduces a kink in the acyl chain, influencing the packing of the molecules in a crystal lattice and affecting its overall physical properties.

Natural Occurrence and Biological Significance

TG(14:0/18:1/14:0) has been identified as a component of certain natural products, notably in date seed oil.[2] While the specific biological roles and signaling pathways directly involving TG(14:0/18:1/14:0) are not extensively documented in current literature, its metabolic fate can be inferred from the general metabolism of triglycerides and the known biological activities of its constituent fatty acids.

Upon ingestion, triglycerides are hydrolyzed by lipases into free fatty acids and monoacylglycerols.[3] The resulting myristic acid and oleic acid are then absorbed by enterocytes and re-esterified into new triglycerides for transport in chylomicrons.

Myristic acid (14:0) has been shown to influence plasma cholesterol levels, though its effects are complex and can vary depending on the dietary context.[4] Oleic acid (18:1), a major component of olive oil, is generally associated with beneficial effects on cardiovascular health. The specific positioning of these fatty acids on the glycerol backbone, as in TG(14:0/18:1/14:0), can influence their absorption and subsequent metabolic effects.

Experimental Protocols

The analysis of specific triglyceride isomers like TG(14:0/18:1/14:0) requires advanced analytical techniques to differentiate them from other isobaric and isomeric species. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for this purpose.

General Workflow for Triglyceride Analysis

The following diagram illustrates a typical workflow for the analysis of triglycerides from a biological or food sample.

Caption: A generalized workflow for the analysis of triglycerides.

Detailed Methodologies

4.2.1. Enzymatic Synthesis of 1,3-Disubstituted-2-oleoyl-glycerols

For the generation of analytical standards or for in vitro studies, specific triglycerides like TG(14:0/18:1/14:0) can be synthesized enzymatically. This method offers high specificity and milder reaction conditions compared to chemical synthesis. A general protocol for the synthesis of 1,3-distearoyl-2-oleoylglycerol (SOS), which can be adapted for TG(14:0/18:1/14:0) by substituting stearic acid with myristic acid, is presented below.[1][5][6]

-

Reaction Setup: A mixture of a high-oleic triglyceride source (e.g., high-oleic sunflower oil) and myristic acid is prepared at a specific molar ratio.

-

Enzyme Addition: An immobilized sn-1,3 specific lipase (B570770) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically conducted in a stirred-tank reactor at an elevated temperature (e.g., 75°C) for several hours, often under vacuum to remove water produced during the reaction.[1][5]

-

Enzyme Removal and Purification: After the reaction, the immobilized enzyme is removed by filtration. The crude product is then purified, often using molecular distillation to remove unreacted free fatty acids, followed by acetone (B3395972) fractionation to crystallize the desired triglyceride.[1][5]

4.2.2. Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

The regiospecific analysis of triglycerides is crucial to distinguish between isomers. HPLC coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mass spectrometry is a widely used technique.[7][8]

-

Sample Preparation: Lipids are extracted from the sample matrix using methods like the Folch or Bligh-Dyer extraction. The lipid extract is then reconstituted in a suitable solvent for injection.

-

Chromatographic Separation: Reversed-phase HPLC is commonly employed to separate triglycerides based on their equivalent carbon number (ECN) and the degree of unsaturation. Longer columns or multiple columns in series can enhance the resolution of isomeric species.[7]

-

Mass Spectrometric Detection:

-

Ionization: ESI is a soft ionization technique that often produces adduct ions (e.g., [M+NH₄]⁺ or [M+Na]⁺), which are then subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[7]

-

Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum provides structural information. The neutral loss of fatty acids from the precursor ion allows for the identification of the constituent fatty acids. The relative intensities of the fragment ions can provide information about the position of the fatty acids on the glycerol backbone.[7][8]

-

Signaling and Metabolic Pathways

While a specific signaling pathway for TG(14:0/18:1/14:0) has not been explicitly identified, its metabolism follows the general pathway of triglyceride digestion, absorption, and synthesis. The diagram below illustrates the general metabolic fate of dietary triglycerides.

Caption: A simplified diagram of the metabolic pathway of dietary triglycerides.

The fatty acids released from the hydrolysis of TG(14:0/18:1/14:0) can enter various metabolic pathways. Myristic acid can be elongated to palmitic acid or incorporated into other lipids. Oleic acid is a precursor for the synthesis of other unsaturated fatty acids and can also be incorporated into various lipid species.

Conclusion

TG(14:0/18:1/14:0), or 1,3-dimyristoyl-2-oleoyl-glycerol, is a specific mixed-acid triglyceride with defined chemical and physical properties. While its direct biological roles and involvement in specific signaling pathways are still areas for further investigation, its structural characterization and quantification are achievable through advanced analytical techniques like HPLC-MS/MS. This technical guide provides a foundational understanding of this molecule, which will be valuable for researchers in lipidomics, food chemistry, and drug development as they continue to explore the complex world of lipid metabolism and its implications for health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Human Metabolome Database: Showing metabocard for TG(14:0/16:0/18:0) (HMDB0042124) [hmdb.ca]

- 4. Change in fatty acid composition of plasma triglyceride caused by a 2 week comprehensive risk management for diabetes: A prospective observational study of type 2 diabetes patients with supercritical fluid chromatography/mass spectrometry‐based semi‐target lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]

An In-depth Technical Guide on the Natural Sources of 1,3-Dimyristoyl-2-oleoylglycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, quantitative data, and experimental protocols for the study of 1,3-Dimyristoyl-2-oleoylglycerol, a specific triacylglycerol (TAG) with potential applications in various scientific fields.

Introduction to this compound

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. The specific arrangement of these fatty acids confers unique physicochemical properties to the molecule, making its identification and quantification in natural sources a subject of interest for researchers.

Natural Occurrence

The primary documented natural source of this compound is date seed oil (Phoenix dactylifera L.).[1] While the presence of this specific TAG has been confirmed, its concentration can vary depending on the date cultivar. The fundamental building blocks of this molecule, myristic acid (C14:0) and oleic acid (C18:1), are consistently found in significant amounts in the seed oil of various date palm varieties.[2][3][4]

Quantitative Data

While the precise concentration of this compound in date seed oil is not extensively reported in the existing literature, the analysis of the overall fatty acid composition provides valuable insight into its potential abundance. The following table summarizes the percentage of myristic and oleic acid in the seed oil of several Phoenix dactylifera L. cultivars.

Table 1: Myristic and Oleic Acid Content in Various Date Seed Oils (% of Total Fatty Acids)

| Date Palm Cultivar | Myristic Acid (C14:0) (%) | Oleic Acid (C18:1) (%) | Reference |

| 'Anbra' | 12.8 ± 0.1 | 40.3 ± 0.4 | [2] |

| 'Megadwel' | 11.2 ± 0.1 | 43.9 ± 0.1 | [2] |

| 'Sacai' | 11.6 ± 0.1 | 43.2 ± 0.1 | [2] |

| 'Sfwai' | 11.6 ± 0.1 | 43.8 ± 0.1 | [2] |

| Algerian Cultivars (Range) | 8.83 - 10.17 | 42.74 - 50.19 | [4] |

The presence of substantial amounts of both myristic and oleic acids in date seed oil underscores its status as a key natural source for the isolation and study of this compound.

Experimental Protocols

Extraction of Total Lipids from Date Seeds via Soxhlet Extraction

This protocol outlines a standard and widely used method for the efficient extraction of lipids from oil-bearing seeds.[5][6][7][8]

Objective: To isolate the total lipid fraction from date seeds for subsequent analysis.

Materials and Equipment:

-

Dried date seeds

-

Laboratory grinder or mill

-

Soxhlet extraction apparatus (including extractor, condenser, and round-bottom flask)

-

Cellulose (B213188) extraction thimbles

-

n-Hexane (analytical grade)

-

Rotary evaporator

-

Drying oven

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Thoroughly wash the date seeds to remove any residual fruit pulp and allow them to air dry.

-

Dry the seeds in an oven at 60-70°C until a constant weight is achieved to remove all moisture.

-

Grind the dried seeds into a fine, homogenous powder to maximize the surface area for extraction.

-

-

Soxhlet Extraction:

-

Accurately weigh approximately 20-30 g of the ground date seed powder and transfer it into a cellulose extraction thimble.

-

Place the thimble into the chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with n-hexane to approximately two-thirds of its volume and assemble the Soxhlet apparatus.

-

Heat the n-hexane to its boiling point to initiate the extraction cycle.

-

Continue the extraction for 6-8 hours, ensuring a consistent cycle of solvent vaporization and condensation.

-

-

Solvent Removal and Oil Recovery:

-

After the extraction is complete, allow the apparatus to cool.

-

Carefully detach the round-bottom flask containing the oil-solvent mixture.

-

Remove the n-hexane using a rotary evaporator under reduced pressure at a temperature of 40°C.

-

To remove any final traces of solvent, place the extracted oil in a drying oven at 105°C for 1 hour.

-

Allow the oil to cool in a desiccator and then determine the final weight.

-

-

Storage:

-

For short-term storage, keep the extracted oil in a sealed container at 4°C.

-

For long-term preservation and to prevent lipid oxidation, store the oil at -20°C under an inert nitrogen atmosphere.

-

Quantification of this compound using High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS)

This protocol provides a robust method for the separation and quantification of specific triacylglycerol isomers from a complex lipid mixture, adapted from established methodologies for plant oil analysis.[9][10][11]

Objective: To accurately determine the concentration of this compound in the extracted date seed oil.

Materials and Equipment:

-

Extracted date seed oil

-

This compound analytical standard

-

Acetonitrile (B52724) (HPLC-MS grade)

-

2-Propanol (HPLC-MS grade)

-

HPLC system equipped with a binary pump, autosampler, and column oven

-

Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Mass Spectrometer (MS)

-

Reversed-phase C18 HPLC column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size)

-

Volumetric flasks and micropipettes

Procedure:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in a 1:1 (v/v) mixture of acetonitrile and 2-propanol.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 0.1 to 100 µg/mL.

-

Accurately weigh a known amount of the extracted date seed oil and dissolve it in the same solvent mixture to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before analysis.

-

-

HPLC-APCI-MS Analysis:

-

HPLC Parameters:

-

Column: C18 reversed-phase column

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 2-Propanol

-

Gradient Elution:

-

0-5 min: 90% A, 10% B

-

5-45 min: Linear gradient to 50% A, 50% B

-

45-50 min: Hold at 50% A, 50% B

-

50-55 min: Return to initial conditions (90% A, 10% B)

-

55-60 min: Column re-equilibration

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 10 µL

-

-

APCI-MS Parameters:

-

Ionization Mode: Positive

-

APCI Probe Temperature: 450°C

-

Corona Discharge Current: 4.0 µA

-

Nebulizer Gas (Nitrogen) Pressure: 60 psi

-

Drying Gas (Nitrogen) Flow: 5 L/min

-

Drying Gas Temperature: 325°C

-

Mass Range: m/z 300-1200

-

-

-

Data Analysis and Quantification:

-

Identify the this compound peak in the chromatogram of the date seed oil sample by comparing its retention time with that of the analytical standard.

-

Confirm the identity of the peak by comparing the mass spectrum of the sample peak with the mass spectrum of the standard.

-

Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

-

Calculate the concentration of this compound in the date seed oil sample by using the regression equation of the calibration curve.

-

Visualizations

Caption: A workflow diagram illustrating the key stages of sample preparation, extraction, and quantitative analysis.

Caption: A logical diagram showing the steps involved in the quantification of the target molecule using a standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ijaet.org [ijaet.org]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Optimization of date seed oil extraction using the assistance of hydrothermal and ultrasound technologies [grasasyaceites.revistas.csic.es]

- 8. researchgate.net [researchgate.net]

- 9. holcapek.upce.cz [holcapek.upce.cz]

- 10. Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Triacylglycerol Landscape of Date Seed Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Date palm (Phoenix dactylifera L.) seeds, often considered an agro-industrial waste product, are a valuable source of oil rich in bioactive compounds. This technical guide delves into the triacylglycerol (TAG) composition of date seed oil, with a specific focus on 1,3-Dimyristoyl-2-oleoylglycerol (MOM). While the presence of MOM in date seed oil has been confirmed, this guide also provides a broader context of the overall fatty acid and triacylglycerol profile, which is crucial for understanding its potential applications in pharmaceuticals and nutraceuticals. This document synthesizes available quantitative data, details common experimental protocols for analysis, and presents visual workflows to aid in research and development.

Introduction to Date Seed Oil Triacylglycerols

Date seed oil (DSO) is primarily composed of triacylglycerols, which are esters derived from glycerol (B35011) and three fatty acids. The specific composition of these fatty acids determines the physicochemical properties and potential bioactivities of the oil. The fatty acid profile of DSO is rich in both saturated and unsaturated fatty acids, with oleic acid, lauric acid, and myristic acid being among the most abundant.[1] Consequently, the triacylglycerol profile is diverse and varies between different date cultivars.

This compound is a specific triacylglycerol containing two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.[2] Its presence in date seed oil has been identified, highlighting it as a component of interest for further investigation.[2] However, quantitative data regarding its specific concentration in various date seed oils is not extensively available in current literature. This guide, therefore, provides a comprehensive overview of the known triacylglycerol composition to contextualize the significance of MOM.

Chemical Composition of Date Seed Oil

The chemical composition of date seed oil can vary depending on the cultivar, geographical origin, and extraction method. However, a general compositional profile can be established based on existing research.

Fatty Acid Composition

The primary fatty acids found in date seed oil are oleic acid (a monounsaturated fatty acid), lauric acid, and myristic acid (both saturated fatty acids). Other fatty acids such as palmitic, linoleic, and stearic acid are also present in significant amounts. The high concentration of oleic acid makes it comparable to other valuable vegetable oils.

Table 1: Fatty Acid Composition of Date Seed Oil from Various Cultivars (% of Total Fatty Acids)

| Fatty Acid | Cultivar 1 (e.g., Deglet Nour) | Cultivar 2 (e.g., Allig) | Cultivar 3 (e.g., Medjoul) |

| Caprylic Acid (C8:0) | - | - | - |

| Capric Acid (C10:0) | - | - | - |

| Lauric Acid (C12:0) | 24.34 | 22.56 | 19.79 |

| Myristic Acid (C14:0) | - | - | 10.67 |

| Palmitic Acid (C16:0) | - | - | 9.23 |

| Stearic Acid (C18:0) | - | - | 3.52 |

| Oleic Acid (C18:1) | 39.17 | 42.13 | 42.26 |

| Linoleic Acid (C18:2) | - | - | 9.82 |

Note: Data is compiled from multiple sources and serves as a representative example. Actual values may vary.

Triacylglycerol Composition

The triacylglycerol profile of date seed oil is complex, with a variety of combinations of the constituent fatty acids. While the presence of this compound (MOM) is confirmed, other significant triacylglycerols have been identified in various studies. One of the main triacylglycerols reported is LaOO (Lauric-Oleic-Oleic).[3] HPLC-DAD-ESI-MSⁿ analysis has enabled the identification of numerous other TAGs.[4]

Table 2: Identified Triacylglycerols in Date Seed Oil

| Triacylglycerol (Abbreviation) | Fatty Acid Composition | Notes |

| This compound (MOM) | Myristic, Oleic, Myristic | Confirmed presence, quantitative data limited.[2] |

| LaOO | Lauric, Oleic, Oleic | Identified as a main triacylglycerol in some studies.[3] |

| LaOL | Lauric, Oleic, Linoleic | Frequently identified in various cultivars.[4] |

| LaLaL | Lauric, Lauric, Lauric | A common saturated triacylglycerol.[4] |

| LaML | Lauric, Myristic, Linoleic | A mixed-acid triacylglycerol.[4] |

| MML/LaPL | Myristic, Myristic, Linoleic / Lauric, Palmitic, Linoleic | Co-eluting or isomeric forms.[4] |

Note: This table is not exhaustive and represents some of the commonly identified TAGs.

Experimental Protocols

The analysis of this compound and other triacylglycerols in date seed oil involves several key experimental stages, from oil extraction to chromatographic separation and identification.

Oil Extraction: Soxhlet Method

A standard and widely used method for extracting oil from date seeds is the Soxhlet extraction technique.[5][6]

Protocol:

-

Sample Preparation: Date seeds are cleaned, dried, and ground into a fine powder to increase the surface area for extraction.

-

Soxhlet Apparatus Setup: A known weight of the ground date seed powder is placed in a cellulose (B213188) thimble. The thimble is then placed in the extraction chamber of a Soxhlet apparatus.

-

Solvent Addition: The extraction flask is filled with a suitable solvent, typically n-hexane.

-

Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back onto the thimble containing the sample. The oil is extracted from the sample and is collected in the solvent in the extraction flask. This process is repeated for several cycles over a period of hours.

-

Solvent Recovery: After extraction, the solvent is removed from the oil using a rotary evaporator under reduced pressure.

-

Oil Yield Calculation: The weight of the extracted oil is measured, and the yield is calculated as a percentage of the initial weight of the seed powder.

Triacylglycerol Analysis: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of individual triacylglycerol species.

Protocol:

-

Sample Preparation: The extracted date seed oil is dissolved in an appropriate solvent mixture (e.g., chloroform/isopropanol) to a known concentration.

-

HPLC Separation: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution program is used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and another organic solvent like methylene (B1212753) chloride.[7] This separates the triacylglycerols based on their polarity and carbon number.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer, often with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to detect the molecular ions of the eluting triacylglycerols. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.

-

Data Analysis: The individual triacylglycerols are identified by comparing their retention times and mass spectra with those of known standards or by interpreting their fragmentation patterns. Quantification can be achieved by integrating the peak areas of the corresponding molecular ions.

Potential Applications and Future Directions

The unique triacylglycerol profile of date seed oil, including the presence of this compound, suggests several potential applications in the pharmaceutical and nutraceutical industries. The high oleic acid content is associated with cardiovascular health benefits. Further research is warranted to isolate and characterize the bioactivities of specific triacylglycerols like MOM. Understanding the complete triacylglycerol profile will also be beneficial for the development of structured lipids with tailored nutritional or functional properties. Future studies should focus on the quantitative analysis of MOM in various date cultivars and the elucidation of its specific biological functions.

Conclusion

Date seed oil is a promising source of diverse triacylglycerols, including this compound. While quantitative data for MOM is currently limited, the overall fatty acid and triacylglycerol composition highlights the potential of this underutilized resource. The experimental protocols outlined in this guide provide a framework for further research into the detailed chemical characterization of date seed oil. A deeper understanding of its triacylglycerol profile will be instrumental in unlocking its full potential for applications in drug development and functional foods.

References

- 1. Assessment of Biochemical Composition and Antioxidant Properties of Algerian Date Palm (Phoenix dactylifera L.) Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijaet.org [ijaet.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of mixed-acid triacylglycerols

An In-depth Technical Guide on the Biosynthesis Pathway of Mixed-Acid Triacylglycerols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play a central role in metabolism and cellular signaling. The specific fatty acid composition of TAGs, particularly the presence of different fatty acids on the same glycerol (B35011) backbone (mixed-acid TAGs), is crucial for their physical properties and metabolic fate. The synthesis of these molecules is predominantly carried out via the de novo glycerol-3-phosphate pathway, also known as the Kennedy pathway. This technical guide provides a comprehensive overview of this biosynthetic route, detailing the enzymatic steps, substrate specificities that lead to the formation of mixed-acid TAGs, and regulatory mechanisms. We present quantitative data on enzyme kinetics, detailed experimental protocols for studying the pathway, and visual diagrams of the core processes to serve as a resource for professionals in metabolic research and drug development.

Introduction to Triacylglycerol Biosynthesis

Triacylglycerols are esters composed of a glycerol backbone and three fatty acids. The synthesis of TAGs is a critical metabolic process, with imbalances leading to pathological conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease.[1] The Kennedy pathway, first described in the 1950s, is the principal route for de novo TAG synthesis in most tissues, including the liver, adipose tissue, and lactating mammary glands.[2][3] This pathway involves four sequential enzymatic reactions that sequentially acylate a glycerol-3-phosphate molecule.

The generation of mixed-acid TAGs, where the fatty acids at the sn-1, sn-2, and sn-3 positions differ in chain length and/or saturation, is determined by the substrate availability and the distinct specificities of the acyltransferase enzymes involved in the pathway.

The Kennedy Pathway: A Step-by-Step Analysis

The Kennedy pathway occurs primarily at the endoplasmic reticulum (ER) and on the outer mitochondrial membrane, converting glycerol-3-phosphate and fatty acyl-CoAs into TAG.[4][5]

The four key enzymatic steps are:

-

Glycerol-3-Phosphate Acyltransferase (GPAT): Catalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA).[6]

-

1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT): Adds a second acyl chain to LPA at the sn-2 position to produce phosphatidic acid (PA).[7][8]

-

Phosphatidic Acid Phosphatase (PAP/Lipin): Dephosphorylates PA to yield diacylglycerol (DAG).[9]

-

Diacylglycerol Acyltransferase (DGAT): Catalyzes the final acylation of DAG at the sn-3 position to form TAG.[10]

Key Enzymes and Their Substrate Specificities

The creation of mixed-acid TAGs is a direct result of the substrate preferences of the acyltransferases at each step.

Glycerol-3-Phosphate Acyltransferase (GPAT)

GPAT catalyzes the first and often rate-limiting step in glycerolipid synthesis.[11][12] In mammals, four GPAT isoforms have been identified (GPAT1-4).[11][13]

-

Localization: GPAT1 and GPAT2 are located on the outer mitochondrial membrane, while GPAT3 and GPAT4 are integral to the ER membrane.[11]

-

Function & Specificity: GPATs esterify an acyl-CoA to the sn-1 position of glycerol-3-phosphate.[14] They generally show a preference for saturated and monounsaturated long-chain fatty acyl-CoAs, such as palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), over polyunsaturated ones. This initial acylation often establishes a saturated fatty acid at the sn-1 position of the glycerol backbone.

1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT)

AGPATs (also known as LPAATs) catalyze the acylation of LPA at the sn-2 position.[15][16] There are multiple isoforms with distinct tissue expression and substrate specificities, which are critical for generating diverse phosphatidic acid species.[8][17]

-

Function & Specificity: This step is a key determinant of the fatty acid at the sn-2 position, which is frequently an unsaturated fatty acid. For example, human LPAAT-beta preferentially transfers monounsaturated (18:1) and saturated (18:0, 16:0) acyl groups over polyunsaturated ones like arachidonoyl-CoA (20:4).[18] Different isoforms, however, have different preferences. LPAATs in plants are known to prefer oleoyl-CoA (18:1-CoA).[19] This selectivity is a major contributor to the mixed-acid nature of the resulting TAG.

Phosphatidic Acid Phosphatase (PAP)

PAP enzymes, known as lipins (Lipin-1, -2, and -3), catalyze the dephosphorylation of phosphatidic acid to produce diacylglycerol.[5] This step is a critical regulatory node, directing PA towards either TAG synthesis or phospholipid synthesis.[5] While PAPs do not directly influence the fatty acid composition, their activity controls the flux of the DAG precursor into the final step of TAG synthesis.

Diacylglycerol Acyltransferase (DGAT)

DGAT catalyzes the final, committed step in TAG synthesis by acylating DAG at the sn-3 position.[10] Mammals have two unrelated DGAT enzymes, DGAT1 and DGAT2.[3]

-

Localization: Both DGAT1 and DGAT2 are located in the ER, with DGAT2 also found on the surface of lipid droplets.[3][10]

-

Function & Specificity: DGAT1 and DGAT2 have distinct roles and substrate preferences. DGAT1 exhibits broad specificity and can utilize a wide range of fatty acyl-CoAs, showing a preference for oleoyl-CoA (18:1).[10] DGAT2 also prefers unsaturated acyl-CoAs and is considered crucial for incorporating newly synthesized fatty acids into TAG.[3] The substrate specificity of DGAT enzymes is the final determinant of the fatty acid composition at the sn-3 position, completing the synthesis of a mixed-acid TAG.

Quantitative Data on Enzyme Substrate Specificity

The following tables summarize quantitative data regarding the substrate preferences of key acyltransferases, which are essential for understanding the formation of mixed-acid TAGs.

Table 1: Acyl-CoA Substrate Specificity of Human LPAAT-beta (Data derived from membrane-based assays)

| Acyl-CoA Substrate | Chain Length:Unsaturation | Relative Activity (%) |

| Myristoyl-CoA | 14:0 | ~20% |

| Palmitoyl-CoA | 16:0 | ~80% |

| Stearoyl-CoA | 18:0 | ~90% |

| Oleoyl-CoA | 18:1 | 100% |

| Arachidoyl-CoA | 20:0 | <10% |

| Arachidonoyl-CoA | 20:4 | <10% |

| Source: Data interpreted from studies on human LPAAT-beta.[18] |

Table 2: Acyl-CoA Substrate Specificity of Diatom LPAATs (PtATS2a and PtATS2b) (Data derived from assays with sn-1-[14C]18:1-LPA)

| Acyl-CoA Substrate | PtATS2a Relative Activity (%) | PtATS2b Relative Activity (%) |

| 16:0-CoA | 75 | 80 |

| 18:1-CoA | 85 | 100 |

| 18:2-CoA | 70 | 30 |

| 18:4-CoA | 100 | 25 |

| 20:4-CoA | 60 | 20 |

| 20:5-CoA (EPA) | 55 | 15 |

| 22:6-CoA (DHA) | 40 | 10 |

| Source: Data interpreted from studies on Phaeodactylum tricornutum LPAATs.[19] |

Table 3: Substrate Specificity of DGAT Isoforms (General preferences compiled from multiple studies)

| Enzyme | Acyl-CoA Preference | Diacylglycerol (DAG) Preference | Key Physiological Role |

| DGAT1 | Broad specificity; prefers oleoyl-CoA (18:1) over saturated acyl-CoAs.[10] | Can utilize DAG from multiple pathways. | Intestinal fat absorption, lactation.[3][20] |

| DGAT2 | Prefers unsaturated acyl-CoAs; crucial for incorporating endogenously synthesized fatty acids.[10] | Prefers DAG generated from the de novo Kennedy pathway. | Basal hepatic TAG synthesis and storage.[3] |

Experimental Protocols for Studying TAG Biosynthesis

Investigating the TAG biosynthesis pathway requires a combination of enzyme activity assays, lipid separation and analysis, and metabolic labeling techniques.

Protocol: In Vitro DGAT Enzyme Activity Assay

This protocol measures the activity of DGAT in microsomal fractions isolated from cells or tissues.

1. Preparation of Microsomes:

- Homogenize tissue or cultured cells in a buffered sucrose (B13894) solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease inhibitors.

- Perform differential centrifugation: first, centrifuge at 10,000 x g for 20 min at 4°C to pellet mitochondria and cell debris.

- Collect the supernatant and centrifuge at 100,000 x g for 60 min at 4°C to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a suitable buffer and determine protein concentration (e.g., via BCA assay).

2. Reaction Mixture (Total Volume: 200 µL):

- 100 mM Tris-HCl, pH 7.4

- 10 mM MgCl₂

- 1 mg/mL bovine serum albumin (fatty acid-free)

- 50-100 µg of microsomal protein

- 400 µM 1,2-dioleoyl-sn-glycerol (B52968) (DAG substrate, delivered in ethanol)

- 50 µM [¹⁴C]Oleoyl-CoA (radiolabeled acyl donor, ~50,000 dpm)

3. Assay Procedure:

- Pre-incubate all reaction components except the radiolabeled substrate for 5 minutes at 37°C.

- Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.

- Incubate for 10-20 minutes at 37°C. The reaction time should be within the linear range of product formation.

- Stop the reaction by adding 1.5 mL of chloroform:methanol (B129727) (2:1, v/v).

4. Lipid Extraction and Analysis:

- Add 0.5 mL of 0.9% NaCl to the stopped reaction to induce phase separation.

- Vortex and centrifuge at 1,000 x g for 5 minutes.

- Carefully collect the lower organic phase containing the lipids.

- Dry the lipid extract under a stream of nitrogen.

- Resuspend the lipid residue in a small volume of chloroform.

- Spot the sample onto a silica (B1680970) TLC plate and develop the plate using a solvent system such as hexane (B92381):diethyl ether:acetic acid (80:20:1, v/v/v) to separate TAG from other lipids.

- Visualize the lipid spots (e.g., with iodine vapor), scrape the silica corresponding to the TAG band, and quantify the incorporated radioactivity using liquid scintillation counting.

// Steps

prep [label="1. Microsome Preparation\n(Homogenization & Ultracentrifugation)"];

reaction [label="2. Set up Reaction Mixture\n(Buffer, MgCl2, BSA, Microsomes, DAG)"];

start [label="3. Initiate Reaction\n(Add [14C]Oleoyl-CoA, Incubate at 37°C)"];

stop [label="4. Stop Reaction\n(Add Chloroform:Methanol)"];

extract [label="5. Lipid Extraction\n(Phase Separation)"];

tlc [label="6. TLC Separation\n(Separate TAG from substrates)"];

quantify [label="7. Quantification\n(Scintillation Counting of TAG band)"];

// Flow

prep -> reaction -> start -> stop -> extract -> tlc -> quantify;

}

Protocol: Analysis of Fatty Acid Composition by GC-MS

This method is used to determine the specific fatty acids present in a purified TAG sample.

1. Lipid Extraction and Purification:

- Extract total lipids from the sample using the Folch or Bligh-Dyer method.[21]

- Separate the TAG fraction from other lipid classes using TLC or solid-phase extraction.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

- To the purified TAG sample, add a reagent such as 2% sulfuric acid in methanol or sodium methoxide (B1231860) in methanol.

- Heat the mixture at 80-100°C for 1-2 hours to convert the fatty acids into their volatile methyl ester derivatives.

- Stop the reaction, add water, and extract the FAMEs into an organic solvent like hexane.

3. GC-MS Analysis:

- Inject the hexane extract containing FAMEs into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a polar column like DB-23).

- The FAMEs are separated based on their boiling points and polarity.

- The separated compounds then enter the mass spectrometer (MS), which generates a mass spectrum for each peak.

- Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

- Quantify the relative amount of each fatty acid by integrating the area under its corresponding peak.

Protocol: Metabolic Labeling with Stable Isotopes

This technique traces the flow of precursors into the TAG pool within intact cells.[22]

1. Cell Culture and Labeling:

- Culture cells (e.g., hepatocytes, adipocytes) to the desired confluency.

- Replace the standard culture medium with a medium containing a stable isotope-labeled precursor, such as [¹³C]-glucose, [¹³C]-palmitate, or [D₇]-glycerol.

- Incubate the cells for a defined period (the "pulse" phase) to allow for the incorporation of the label into metabolic intermediates and final products.

- Optionally, replace the labeling medium with unlabeled medium and incubate for various time points (the "chase" phase) to track the turnover of the labeled lipids.

2. Sample Collection and Lipid Extraction:

- At the end of the incubation, wash the cells with cold PBS and harvest them.

- Perform a total lipid extraction as described previously.

3. Analysis by LC-MS/MS:

- Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS/MS).

- The LC separates different lipid species (e.g., individual TAG molecules with different fatty acid combinations).

- The MS detects the mass-to-charge ratio of the parent lipid molecule and its fragments.

- The incorporation of the stable isotope results in a predictable mass shift in the lipid molecules, allowing for the differentiation and quantification of newly synthesized TAGs from the pre-existing unlabeled pool. This provides a dynamic view of the TAG synthesis flux.

Regulation of Mixed-Acid TAG Synthesis

The Kennedy pathway is tightly regulated by hormonal and nutritional signals to match energy storage with metabolic state. Insulin (B600854), released in the fed state, promotes TAG synthesis by increasing glucose uptake (providing glycerol-3-phosphate) and upregulating key lipogenic enzymes.[3][23] Conversely, glucagon (B607659) and epinephrine, prominent during fasting, suppress TAG synthesis and promote lipolysis.[23] This regulation occurs at multiple levels, including the transcriptional control of enzyme expression and post-translational modifications like phosphorylation.

Conclusion and Therapeutic Implications

The biosynthesis of mixed-acid triacylglycerols is a highly regulated and complex process governed by the sequential actions of the Kennedy pathway enzymes. The distinct substrate specificities of the GPAT, AGPAT, and DGAT isoforms are paramount in determining the final fatty acid composition of the stored TAG. Understanding this pathway at a molecular level is crucial for developing therapeutic strategies against metabolic diseases. Inhibitors of key enzymes, particularly GPAT and DGAT1, have been investigated as potential treatments for obesity, hyperlipidemia, and hepatic steatosis, highlighting the pathway's significance as a drug development target.[2][24] This guide provides the foundational knowledge and experimental framework necessary for researchers to further explore this vital metabolic route.

References

- 1. Mechanisms of intestinal triacylglycerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. aocs.org [aocs.org]

- 4. aocs.org [aocs.org]

- 5. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]

- 15. The structure and functions of human lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. imrpress.com [imrpress.com]

- 17. Frontiers | The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) [frontiersin.org]

- 18. Substrate specificity of lysophosphatidic acid acyltransferase beta -- evidence from membrane and whole cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biochemical Properties and Substrate Specificity of Two Acyl-CoA:Lysophosphatidic Acid Acyltransferases (PtATS2a and PtATS2b) from Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Methods for measuring lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide on the Physical Characteristics of 1,3-Myristin-2-Olein and Its Isomer

Introduction

The nomenclature "1,3-Myristin-2-Olein" can be interpreted in two ways, leading to two distinct triglyceride structures: 1,3-Dimyristoyl-2-Oleoyl Glycerol (B35011) and 1,3-Dioleoyl-2-Myristoyl Glycerol. This technical guide provides a comprehensive overview of the physical characteristics of both compounds, catering to researchers, scientists, and drug development professionals. The guide presents quantitative data in structured tables, details relevant experimental methodologies, and includes structural diagrams generated using the DOT language.

Part 1: 1,3-Dimyristoyl-2-Oleoyl Glycerol

This compound contains two myristic acid chains at the sn-1 and sn-3 positions and one oleic acid chain at the sn-2 position of the glycerol backbone.

Physical Characteristics

The known physical properties of 1,3-Dimyristoyl-2-Oleoyl Glycerol are summarized in the table below.

| Property | Value |

| Molecular Formula | C49H92O6[1] |

| Molecular Weight | 777.3 g/mol [1] |

| IUPAC Name | 9Z-octadecenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester[1] |

| CAS Number | 66908-04-1[1] |

| Synonyms | 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)[1] |

| Physical State | Solid[1] |

| Solubility | Slightly soluble in Chloroform and Methanol.[1] |

| Density | 0.9 ± 0.1 g/cm³[2] |

| Boiling Point | 746.3 ± 30.0 °C at 760 mmHg[2] |

| Melting Point | Not available. |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of triglycerides are outlined below.

1. Melting Point Determination (Capillary Method)

The melting point of a solid triglyceride can be determined using a melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline solid is introduced into a capillary tube that is sealed at one end. The tube is tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.

2. Density Determination (Oscillating U-Tube Method)

The density of liquid or molten triglycerides can be measured using a digital density meter.

-

Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.

-

Measurement: A small volume of the liquid sample is injected into the thermostatically controlled U-tube. The instrument then automatically measures the oscillation period and calculates the density.

-

Reporting: The density is reported at a specific temperature (e.g., g/cm³ at 20°C).

3. Solubility Determination

The solubility of a triglyceride in various solvents is determined by direct observation.

-

Procedure: A small, measured amount of the triglyceride is added to a test tube containing a specific volume of the solvent. The mixture is agitated, for instance, by vortexing.

-

Observation: The mixture is visually inspected for the dissolution of the solid or the formation of a single liquid phase. If the substance dissolves, more solute is added until saturation is reached.

-

Classification: The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution.

Chemical Structure

Caption: Structure of 1,3-Dimyristoyl-2-Oleoyl Glycerol.

Part 2: 1,3-Dioleoyl-2-Myristoyl Glycerol

This isomer features two oleic acid chains at the sn-1 and sn-3 positions and one myristic acid chain at the sn-2 position.

Physical Characteristics

The known physical properties of 1,3-Dioleoyl-2-Myristoyl Glycerol are detailed in the table below.

| Property | Value |

| Molecular Formula | C53H98O6[3] |

| Molecular Weight | 831.3 g/mol [3] |

| IUPAC Name | 9Z-octadecenoic acid, 1,1'-[2-[(1-oxotetradecyl)oxy]-1,3-propanediyl] ester[3] |

| CAS Number | 158298-95-4[3] |

| Synonyms | 1,3-Olein-2-Myristin, TG(18:1/14:0/18:1)[3] |

| Physical State | An oil[3] |

| Solubility | Slightly soluble in Methanol.[3] |

| Density | Not available. |

| Boiling Point | Not available. |

| Melting Point | Not applicable (liquid at room temperature). |

Experimental Protocols

The experimental protocols for determining the physical characteristics of this triglyceride are the same as those described for 1,3-Dimyristoyl-2-Oleoyl Glycerol. For properties such as density, the liquid nature of this compound at room temperature simplifies sample preparation.

Chemical Structure

Caption: Structure of 1,3-Dioleoyl-2-Myristoyl Glycerol.

References

Unveiling the Crystalline Architecture of 1,3-Dimyristoyl-2-oleoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of the asymmetric triglyceride 1,3-Dimyristoyl-2-oleoylglycerol (MOM). An understanding of the polymorphic behavior of this lipid is critical for its application in various fields, including pharmaceuticals, food science, and materials science, as the crystalline form significantly influences physical properties such as melting point, solubility, and stability. While direct crystallographic data for MOM is limited in publicly accessible literature, this guide draws upon established principles of triglyceride polymorphism and data from structurally similar lipids to provide a robust framework for its characterization.

Polymorphism in Triglycerides: The Core Concept

Triglycerides, the primary constituents of fats and oils, are known to exhibit polymorphism, a phenomenon where a substance can exist in multiple crystalline forms with different molecular packing arrangements. These different forms, or polymorphs, possess distinct physicochemical properties. The three main polymorphic forms observed in triglycerides are α (alpha), β' (beta-prime), and β (beta).

-

α (Alpha) Form: This is the least stable polymorph, typically formed upon rapid cooling from the melt. It is characterized by a hexagonal subcell packing of the fatty acid chains.

-

β' (Beta-Prime) Form: This form exhibits intermediate stability and is characterized by an orthorhombic perpendicular subcell packing.

-

β (Beta) Form: The most stable polymorph, the β form, has a triclinic subcell packing, which represents the most ordered and dense arrangement of the fatty acid chains.

The transformation from less stable to more stable forms is a critical aspect of lipid crystallization and often follows Ostwald's rule of stages, where the least stable form crystallizes first and subsequently transforms into more stable forms over time or with thermal treatment.

Quantitative Data on Triglyceride Polymorphism

| Polymorphic Form | Subcell Packing | Melting Point (°C) - Expected Range | Enthalpy of Fusion (kJ/mol) - Expected Range |

| α (Alpha) | Hexagonal | Low | Low |

| β' (Beta-Prime) | Orthorhombic | Intermediate | Intermediate |

| β (Beta) | Triclinic | High | High |

Note: The exact values for this compound will need to be determined experimentally.

Experimental Protocols for Characterization

The determination of the crystalline structure and polymorphic behavior of triglycerides relies on several key analytical techniques. The following are detailed methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermal transitions of a material as a function of temperature. It is a powerful tool for determining melting points and enthalpies of fusion of different polymorphs.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at a temperature well above its melting point (e.g., 80°C) for 10 minutes to erase any crystal memory.

-

Cool the sample to a low temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min) to induce crystallization.

-

Hold at the low temperature for a specified time (e.g., 30 minutes) to allow for complete crystallization.

-

Heat the sample to the initial high temperature at a controlled rate (e.g., 5°C/min) to observe the melting transitions.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphic forms. The peak temperature is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. The diffraction pattern is unique to each polymorph.

Methodology:

-

Sample Preparation: The crystallized sample of this compound is finely ground to a powder. The powder is then packed into a sample holder.

-

Instrument Setup: The sample holder is placed in the diffractometer. The X-ray source is typically Cu Kα radiation (λ = 1.5406 Å).

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) at a specific scan rate. The diffracted X-rays are detected and their intensity is recorded as a function of the 2θ angle.

-

Data Analysis: The resulting diffraction pattern will show a series of peaks at specific 2θ angles. The short-spacing reflections (typically in the 2θ range of 19-25°) are characteristic of the subcell packing and are used to identify the polymorphic form (α, β', or β). The long-spacing reflections (at lower 2θ angles) provide information about the lamellar stacking of the molecules.

Visualizing Polymorphic Transformations and Experimental Workflow

The relationships between different polymorphic forms and the experimental process can be effectively visualized using diagrams.

The Metabolic Journey of 1,3-Dimyristoyl-2-oleoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a structured triglyceride of significant interest in nutritional and pharmaceutical sciences. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of MOM, drawing upon established principles of lipid biochemistry and findings from analogous structured lipids. Particular emphasis is placed on the enzymatic hydrolysis, intestinal uptake, and subsequent systemic distribution of its constituent fatty acids and monoglycerides. A key focus is the signaling role of the metabolite 2-oleoylglycerol (2-OG), which acts as an agonist for G protein-coupled receptor 119 (GPR119), thereby stimulating the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). This guide also provides detailed experimental protocols for the in vitro and in vivo investigation of MOM's metabolic fate and includes visualizations of key metabolic and signaling pathways.

Introduction

Structured triglycerides (STs) are novel lipid molecules that have been enzymatically modified to contain specific fatty acids at defined positions on the glycerol (B35011) backbone. This precise positioning can significantly influence their physicochemical properties and metabolic fate, offering advantages over simple mixtures of triglycerides. This compound (MOM) is an ST composed of two molecules of myristic acid (a saturated fatty acid) at the sn-1 and sn-3 positions and one molecule of oleic acid (a monounsaturated fatty acid) at the sn-2 position. This structure is designed to deliver specific fatty acids to the body in a controlled manner, potentially influencing a range of physiological processes. Understanding the metabolic journey of MOM is crucial for its application in clinical nutrition, as a component of drug delivery systems, and for elucidating its potential therapeutic effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic fate of MOM follows the general pathway of dietary lipid digestion and absorption, with specific nuances dictated by its unique structure.

Digestion and Absorption

Following oral ingestion, MOM is subjected to enzymatic digestion primarily in the small intestine. Lingual and gastric lipases may initiate hydrolysis, but the principal breakdown is mediated by pancreatic lipase (B570770) in the intestinal lumen. Pancreatic lipase exhibits stereospecificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the triglyceride. This results in the release of two molecules of myristic acid and one molecule of 2-oleoylglycerol (2-OG).

The liberated myristic acid and 2-OG, along with bile salts and phospholipids, form mixed micelles. These micelles facilitate the transport of these lipolytic products across the unstirred water layer to the apical membrane of the enterocytes for absorption.

Enterocyte Metabolism and Chylomicron Formation

Within the enterocytes, the absorbed myristic acid and 2-OG are re-esterified back into triglycerides. The primary pathway for this is the monoacylglycerol pathway. The newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoproteins (primarily ApoB-48), are assembled into large lipoprotein particles called chylomicrons.

Lymphatic Transport and Systemic Distribution

Due to their large size, chylomicrons are not directly absorbed into the bloodstream. Instead, they are secreted from the basolateral membrane of the enterocytes into the lymphatic system. The lymphatic vessels then transport the chylomicrons to the thoracic duct, where they enter the systemic circulation.

Once in the bloodstream, the triglycerides within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the endothelial surface of capillaries in various tissues, including adipose tissue, muscle, and heart. This releases myristic acid and oleic acid, which can be taken up by these tissues for energy storage or utilization. The chylomicron remnants, now depleted of most of their triglycerides, are cleared from the circulation by the liver.

Fatty Acid and Glycerol Metabolism

The absorbed myristic acid can be utilized for energy through β-oxidation, incorporated into cell membranes, or stored as triglycerides in adipose tissue. Oleic acid follows similar metabolic pathways. The glycerol backbone can be used for gluconeogenesis in the liver or for triglyceride synthesis in various tissues.

Excretion

Excretion of the components of MOM is minimal. The fatty acids are almost completely absorbed and utilized by the body. A very small fraction of unabsorbed lipids may be excreted in the feces.

Quantitative Data

| Parameter | Description | Estimated Value for MOM |

| Oral Bioavailability | The fraction of the ingested dose of unchanged drug that reaches the systemic circulation. For triglycerides, this is assessed by measuring the appearance of constituent fatty acids in the blood or lymph. | High (for constituent fatty acids) |

| Tmax (Time to Peak Concentration) | The time at which the maximum plasma concentration (Cmax) of the absorbed fatty acids is observed. | 2-4 hours |

| Cmax (Maximum Concentration) | The maximum concentration of the absorbed fatty acids in the plasma. | Dependent on dose and formulation |

| AUC (Area Under the Curve) | The total exposure to the absorbed fatty acids over time. | Dependent on dose and formulation |

| Half-life (t½) | The time required for the concentration of the absorbed fatty acids in the plasma to decrease by half. | Variable, depending on tissue uptake and metabolism |

| Tissue Distribution | The distribution of the absorbed fatty acids into various tissues. | Primarily adipose tissue, muscle, and liver |

Signaling Role of 2-Oleoylglycerol (2-OG)

A crucial aspect of MOM's metabolic fate is the signaling function of its metabolite, 2-oleoylglycerol (2-OG). 2-OG has been identified as an endogenous agonist for the G protein-coupled receptor 119 (GPR119).

GPR119 Activation and GLP-1 Secretion

GPR119 is predominantly expressed in the pancreatic β-cells and the enteroendocrine L-cells of the gastrointestinal tract. Upon binding of 2-OG to GPR119 on L-cells, a signaling cascade is initiated, leading to the secretion of glucagon-like peptide-1 (GLP-1).

Physiological Effects of GLP-1

GLP-1 is an incretin hormone with several important physiological functions, including:

-

Stimulation of insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.

-

Inhibition of glucagon (B607659) secretion from pancreatic α-cells.

-

Slowing of gastric emptying , which helps to regulate postprandial glucose levels.

-

Promotion of satiety and reduction of food intake.

The ability of MOM to generate 2-OG, which in turn stimulates GLP-1 release, highlights its potential for modulating glucose homeostasis and energy balance.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the metabolic fate of this compound.

In Vitro Digestion of MOM using Pancreatic Lipase

Objective: To simulate the duodenal digestion of MOM and quantify the release of myristic acid and 2-oleoylglycerol.

Materials:

-

This compound (MOM)

-

Porcine pancreatic lipase

-

Bile salts (e.g., sodium taurocholate and sodium glycocholate)

-

Phosphatidylcholine

-

Tris-HCl buffer (pH 8.0)

-

Calcium chloride (CaCl2)

-

Internal standards for myristic acid and 2-oleoylglycerol

-

Organic solvents (e.g., hexane, isopropanol, chloroform, methanol)

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

-

Preparation of the Substrate Emulsion:

-

Dissolve a known amount of MOM and phosphatidylcholine in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with Tris-HCl buffer containing bile salts by vortexing to form a stable emulsion.

-

-

Enzymatic Reaction:

-

Pre-warm the substrate emulsion to 37°C in a shaking water bath.

-

Initiate the reaction by adding a solution of pancreatic lipase and CaCl2.

-

Incubate at 37°C with continuous stirring for a defined period (e.g., 30, 60, 120 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a mixture of chloroform/methanol (2:1, v/v) and vortexing.

-

Add the internal standards.

-

Centrifuge to separate the phases and collect the lower organic phase.

-

Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for analysis.

-

-

Analysis:

-

Analyze the lipid extract by GC-MS or LC-MS to quantify the amounts of unhydrolyzed MOM, myristic acid, and 2-oleoylglycerol.

-

Caco-2 Cell Model for MOM Absorption

Objective: To assess the uptake and transport of MOM-derived lipolytic products across an in vitro model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Transwell® inserts (polycarbonate membrane)

-

Digested MOM products (from Protocol 5.1) or a micellar solution of myristic acid and 2-oleoylglycerol

-

Bovine serum albumin (BSA)

-

Radio-labeled fatty acids (e.g., [14C]-myristic acid) for tracer studies (optional)

-

Scintillation counter (if using radiolabels)

-

LC-MS for lipid analysis

Procedure:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in DMEM in flasks.

-

Seed the cells onto Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

-

-